Valacyclovir hydrochloride
Overview
Description
Synthesis Analysis
Valacyclovir is synthesized through a multi-step chemical process that starts with the acyclovir as the core molecule. The synthesis involves the esterification of acyclovir with L-valine to improve the drug's oral bioavailability significantly. This process is crucial because acyclovir itself has poor oral bioavailability, and valacyclovir's design as a prodrug allows for enhanced absorption and, subsequently, conversion into the active drug, acyclovir, upon metabolism (Beutner, 1995).
Scientific Research Applications
1. Clinical Case Study: Renal Injury
A case study highlighted the development of acute renal injury in a patient treated with valacyclovir hydrochloride, emphasizing the need for close monitoring of renal functions during its administration (Zhang, Cong, & Teng, 2016).
2. Antiviral Properties
Valacyclovir hydrochloride is recognized for its antiviral properties, particularly as a prodrug of acyclovir, which inhibits viral DNA replication. It's used in managing herpes simplex and varicella-zoster infections, as well as prophylactically for human cytomegalovirus infections (2020).
3. Pharmacokinetics in Human Plasma
Research on the bioanalytical method for determining valacyclovir HCl in human plasma by liquid chromatography showcases its application in pharmacokinetic studies. This research helps in understanding how valacyclovir behaves within the human body, crucial for its clinical application (Deshpande, Kasture, & Mohan, 2015).
4. Crystal Transformation Studies
A study on the crystal transformation relationships of valacyclovir hydrochloride polymorphs reveals significant insights into its chemical properties. This research is important for the pharmaceutical industry in terms of drug formulation and stability (Wu, Zhang, Wang, Chen, & Liu, 2021).
5. Neurotoxicity Concerns
Clinical experiences and literature review have documented instances of valacyclovir neurotoxicity. Understanding these adverse effects is crucial for safe clinical application, especially in patients with renal impairment or other vulnerabilities (Asahi et al., 2009).
6. Erodible Ocular Films Development
Valacyclovir hydrochloride has been explored for the treatment of ocular herpes through the formulation of erodible ocular films. This research represents an innovative application in ophthalmology, enhancing therapeutic effect by prolonging contact time with the corneal surface (Priya, Bhattacharyya, & Babu, 2015).
7. Pharmacokinetics in Renal Failure
A study on the pharmacokinetics of valacyclovir in peritoneal dialysis patients highlights the altered drug behaviors in renal failure. This research is pivotal in guiding dose adjustments to avoid neurotoxicity in such patients (Izzedine et al., 2001).
8. Electrochemical Analysis
Research on the electrooxidation and voltammetric determination of valacyclovir in pharmaceuticals and human biological fluids provides insights into its electrochemical properties. This is significant for developing analytical methods in pharmaceutical analysis (Uslu, Ozkan, & Şentürk, 2006).
9. Reduced Graphene Oxide Modified Electrode Study
An electrochemical investigation of valacyclovir at a carbon paste sensor modified with reduced graphene oxide highlights the potential for developing sensitive and selective sensors for this antiviral drug (Todakar, Shetti, Devarushi, & Tuwar, 2019).
10. Clinical Trial on Herpes Zoster
A clinical trial comparing valacyclovir with famciclovir in the treatment of herpes zoster in immunocompetent patients aged 50 and older provides valuable information on its effectiveness and safety (Tyring, Beutner, Tucker, Anderson, & Crooks, 2000).
11. Electrochemical Behavior and Analytical Application
Study of valacyclovir's electrochemical behavior at a carbon paste electrode and its analytical application in pharmaceutical and human urine sample analysis demonstrates the utility of electrochemical methods in drug monitoring (Devarushi, Shetti, Bukkitgar, & Tuwar, 2018).
Safety And Hazards
Before taking valacyclovir hydrochloride, patients should inform their healthcare provider about any allergies to valacyclovir hydrochloride or any other medicines, any medical conditions they have or have had, and anything that could affect their ability to take medicines . Valacyclovir hydrochloride can be harmful to the kidneys, and these effects are increased when it is used together with other medicines that can harm the kidneys .
Future Directions
Valacyclovir hydrochloride is widely used in the treatment and prophylaxis of viral infections in humans, particularly infections caused by the herpes group of viruses . It continues to be an important part of hepatitis, HIV, and cytomegalovirus drug regimens .
Relevant Papers
Several papers have been published on the synthesis , formulation , and crystal transformation relationships of Valacyclovir hydrochloride. These papers provide valuable insights into the properties and applications of this antiviral drug.
properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044210 | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Valacyclovir hydrochloride | |
CAS RN |
124832-27-5 | |
Record name | Valacyclovir hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124832-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valacyclovir hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valacyclovir hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valacyclovir hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALACYCLOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G447S0T1VC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.